3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound is a pyridazine derivative featuring a 3-bromophenyl substituent at the 3-position and a sulfanyl-linked 1,2,4-oxadiazole moiety at the 6-position. The 1,2,4-oxadiazole ring is substituted with a 3-methylphenyl group, contributing to its steric and electronic profile. Its synthesis likely follows pathways analogous to sulfonyl/sulfanyl pyridazine derivatives, involving nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-4-2-6-15(10-13)20-22-18(26-25-20)12-27-19-9-8-17(23-24-19)14-5-3-7-16(21)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTESFCIAPZJRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 3-(3-bromophenyl)pyridazine: This can be achieved by bromination of 3-phenylpyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Preparation of 3-(3-methylphenyl)-1,2,4-oxadiazole: This intermediate can be synthesized by the cyclization of 3-methylbenzohydrazide with cyanogen bromide.
Formation of the final compound: The final step involves the coupling of the two intermediates through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and appropriate catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole or bromophenyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
The compound 3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications in medicinal chemistry and material science.
Medicinal Chemistry
The compound exhibits promising biological activities due to its structural features:
- Antimicrobial Activity : Compounds with similar structures have been shown to inhibit microbial growth by targeting specific enzymes involved in cell wall synthesis or membrane integrity. The presence of the triazole ring is particularly noted for antifungal properties, potentially inhibiting ergosterol biosynthesis in fungi.
- Anticancer Potential : Research indicates that compounds containing bromophenyl and oxadiazole moieties may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth pathways .
Material Science
The unique chemical structure allows for potential applications in:
- Organic Electronics : Due to its electronic properties, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
- Polymer Chemistry : The compound can act as a monomer or additive in polymer formulations to enhance thermal stability or mechanical properties.
Agricultural Chemistry
There is emerging interest in using such compounds as:
- Pesticides : The antimicrobial properties may extend to agricultural applications where they can be used to develop new classes of pesticides that target specific pathogens affecting crops.
Case Study 1: Antifungal Activity
A study demonstrated that derivatives of oxadiazole compounds exhibited significant antifungal activity against Candida species. The mechanism was attributed to inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This suggests that this compound could be further explored for similar applications.
Case Study 2: Anticancer Research
In vitro studies have shown that compounds with bromophenyl groups can induce apoptosis in various cancer cell lines. These findings support the hypothesis that the compound may serve as a lead structure for developing new anticancer agents targeting specific signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Observations:
The 3-methylphenyl substituent on the oxadiazole ring provides steric bulk, which may influence binding affinity in biological systems relative to the smaller trifluoromethyl group in .
Functional Group Diversity :
- Sulfanyl (-S-) linkages (target compound and ) vs. sulfonate (-SO3-) groups () affect solubility and metabolic stability. Sulfanyl groups are less polar but more lipophilic, favoring membrane permeability .
- The triazole-acetamide scaffold in offers hydrogen-bonding capabilities distinct from the oxadiazole-pyridazine system in the target compound.
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential heterocycle formation (oxadiazole via cyclization) and thioether bond formation, contrasting with the direct sulfonation used in .
Biological Activity
The compound 3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a novel class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 427.36 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyridazine and oxadiazole moieties. These structures are known to interact with various biological targets, influencing pathways related to cell proliferation, apoptosis, and antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromophenyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria. The oxadiazole moiety is particularly noted for its ability to disrupt bacterial cell walls and inhibit metabolic functions.
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 32 |
| Similar Oxadiazole Derivative | Antifungal | C. albicans | 16 |
Cytotoxicity and Anticancer Activity
Studies have demonstrated that compounds with similar scaffolds possess cytotoxic effects against various cancer cell lines. The antiproliferative activity is often linked to the ability of these compounds to induce apoptosis in cancer cells.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer potential of a related compound in vitro against HepG2 and A431 cell lines. The results indicated that the compound induced significant apoptosis through caspase activation pathways, suggesting a potential mechanism for its cytotoxic effect.
Study 2: Antimicrobial Efficacy
In another investigation, the synthesized compound was tested against a panel of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The study found that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups such as bromine enhances the biological activity of pyridazine derivatives. Additionally, modifications on the oxadiazole ring can significantly alter the potency and selectivity towards specific biological targets.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting coupling reagents (e.g., HATU or DCC), controlling reaction temperatures (60–80°C for oxadiazole ring formation), and using chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients). Monitoring intermediates via TLC and HPLC (>95% purity thresholds) ensures stepwise quality control. For bromophenyl incorporation, Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst under inert conditions is recommended .
Basic Question: What spectroscopic and chromatographic methods validate the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for sulfanyl (–S–) and oxadiazole protons (δ 8.1–8.5 ppm for aromatic protons; δ 4.5–5.0 ppm for methylene bridges) .
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺) and assess purity (>97%) .
- FT-IR: Identify characteristic bands for C–Br (550–650 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituents at the bromophenyl (e.g., Cl, F) or oxadiazole (e.g., nitro, amino groups) positions to assess electronic effects .
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing residues within 4 Å of the oxadiazole moiety .
- Biological Assays: Employ dose-response curves (IC₅₀) in cell-based models (e.g., cancer lines) with controls for cytotoxicity (LD₅₀) .
Advanced Question: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Studies: Calculate HOMO-LUMO gaps (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess aggregation tendencies and shelf-life stability .
- Thermogravimetric Analysis (TGA): Validate computational stability predictions by measuring decomposition temperatures (>200°C recommended for storage) .
Advanced Question: How to resolve discrepancies between experimental and computational data (e.g., bond lengths, reactivity)?
Methodological Answer:
- Crystallography: Use SHELXL for single-crystal X-ray refinement to resolve bond-length conflicts (e.g., oxadiazole C–N vs. DFT predictions) .
- Error Analysis: Apply R-factors (<5%) and check for crystal packing effects distorting computational models .
- Multi-Method Validation: Cross-validate NMR chemical shifts with DFT-calculated isotropic shielding constants .
Advanced Question: What methodologies assess environmental fate and ecotoxicological risks?
Methodological Answer:
- Biodegradation Studies: Use OECD 301B tests (activated sludge) to measure half-life in aquatic systems .
- QSAR Models: Predict bioaccumulation (log P >3 indicates high risk) and toxicity (LC₅₀ for Daphnia magna) .
- LC-MS/MS: Quantify environmental residues in water/soil samples (detection limit <0.1 ppb) .
Advanced Question: How to apply statistical models in pharmacological data interpretation?
Methodological Answer:
- ANOVA: Compare dose-response data across analogs using randomized block designs (p<0.05 significance) .
- PCA: Reduce dimensionality of SAR datasets to identify key structural drivers of activity .
- Bayesian Networks: Model toxicity risks by integrating in vitro/in silico data .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize inhalation/contact .
- Waste Disposal: Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before aqueous disposal .
- Storage: Keep under argon at –20°C in amber vials to prevent photodegradation .
Advanced Question: How to design a high-throughput screening (HTS) pipeline for this compound?
Methodological Answer:
- Automated Synthesis: Use robotic liquid handlers for parallel synthesis of 96 analogs in microplates .
- Flow Chemistry: Optimize residence times (2–5 min) for oxadiazole formation in continuous reactors .
- HTS Assays: Implement fluorescence-based targets (e.g., kinase inhibition) with Z’ factors >0.5 for reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
